molecular formula C10H9NO3 B11767628 Methyl 4H-benzo[e][1,2]oxazine-3-carboxylate CAS No. 538342-16-4

Methyl 4H-benzo[e][1,2]oxazine-3-carboxylate

Cat. No.: B11767628
CAS No.: 538342-16-4
M. Wt: 191.18 g/mol
InChI Key: URPMFHFLOXNCLJ-UHFFFAOYSA-N
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Description

Methyl 4H-benzo[e][1,2]oxazine-3-carboxylate is a heterocyclic compound that belongs to the oxazine family It is characterized by a fused benzene and oxazine ring system, with a carboxylate group attached to the oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4H-benzo[e][1,2]oxazine-3-carboxylate typically involves cyclization reactions. One common method is the gold(I)-catalyzed cycloisomerization of N-(2-alkynyl)aryl benzamides. This reaction proceeds via a 6-exo-dig pathway, yielding the desired oxazine under mild conditions, such as room temperature or 30°C, without the need for an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the gold(I)-catalyzed cycloisomerization suggests that it could be adapted for larger-scale production with appropriate optimization of reaction conditions and catalyst loading.

Chemical Reactions Analysis

Types of Reactions

Methyl 4H-benzo[e][1,2]oxazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve standard laboratory techniques, such as refluxing in appropriate solvents or using catalytic amounts of reagents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups onto the aromatic ring.

Scientific Research Applications

Methyl 4H-benzo[e][1,2]oxazine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4H-benzo[e][1,2]oxazine-3-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact pathways and targets can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

    4H-benzo[d][1,3]oxazine: Another member of the oxazine family, with similar structural features but different substitution patterns.

    Benzoxazinone: A related compound with a similar core structure but differing in the presence of a carbonyl group.

Uniqueness

Methyl 4H-benzo[e][1,2]oxazine-3-carboxylate is unique due to its specific substitution pattern and the presence of the carboxylate group, which can influence its reactivity and potential applications. Its ability to undergo various chemical reactions and its bioactivity make it a valuable compound for further research and development.

Properties

CAS No.

538342-16-4

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

methyl 4H-1,2-benzoxazine-3-carboxylate

InChI

InChI=1S/C10H9NO3/c1-13-10(12)8-6-7-4-2-3-5-9(7)14-11-8/h2-5H,6H2,1H3

InChI Key

URPMFHFLOXNCLJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NOC2=CC=CC=C2C1

Origin of Product

United States

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